trans-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester
CAS No.: 126474-24-6
Cat. No.: VC21309239
Molecular Formula: C9H15NO2
Molecular Weight: 169.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 126474-24-6 |
|---|---|
| Molecular Formula | C9H15NO2 |
| Molecular Weight | 169.22 g/mol |
| IUPAC Name | ethyl (1R,6R)-6-aminocyclohex-3-ene-1-carboxylate |
| Standard InChI | InChI=1S/C9H15NO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h3-4,7-8H,2,5-6,10H2,1H3/t7-,8-/m1/s1 |
| Standard InChI Key | PTXUIEXYXGXMEU-HTQZYQBOSA-N |
| Isomeric SMILES | CCOC(=O)[C@@H]1CC=CC[C@H]1N |
| SMILES | CCOC(=O)C1CC=CCC1N |
| Canonical SMILES | CCOC(=O)C1CC=CCC1N |
Introduction
Structure and Identification
Chemical Structure and Nomenclature
Trans-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester consists of a cyclohexene ring with an ethyl carboxylate group and an amino group positioned on opposite sides of the ring plane. The compound's structure is characterized by its specific stereochemistry, with both substituents in a trans configuration. The "trans" designation refers to this spatial arrangement where the amino and carboxylate groups are positioned on opposite faces of the cyclohexene ring .
The compound is identified by various names and codes in chemical databases and literature. Its IUPAC name, ethyl (1R,6R)-6-aminocyclohex-3-ene-1-carboxylate, specifically describes the stereochemistry with the R configuration at both positions 1 and 6. Additionally, it is registered under the CAS number 126474-24-6 and has been assigned the PubChem CID 2733685 .
Identifiers and Database Information
The compound is cataloged in several chemical databases with various identifiers, as summarized in the following table:
| Identifier Type | Value |
|---|---|
| IUPAC Name | Ethyl (1R,6R)-6-aminocyclohex-3-ene-1-carboxylate |
| CAS Number | 126474-24-6 |
| PubChem CID | 2733685 |
| Molecular Formula | C9H15NO2 |
| Alternative Names | trans-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester, SCHEMBL5322393, AKOS006237380 |
| InChIKey | PTXUIEXYXGXMEU-HTQZYQBOSA-N |
Physical and Chemical Properties
Computational Properties
Computational methods have been used to predict various properties of trans-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester, offering insights into its potential chemical behavior:
The XLogP3-AA value of 1.3 suggests moderate lipophilicity, indicating a balance between hydrophilic and hydrophobic properties. This characteristic is important for predicting solubility behavior in different solvents. The presence of one hydrogen bond donor and three hydrogen bond acceptors suggests potential for forming intermolecular interactions, which could influence crystal packing, solubility, and reactivity .
Structural Characteristics
Trans-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester contains several key functional groups that contribute to its chemical reactivity and potential applications:
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An amino group (-NH2) at position 6 of the cyclohexene ring, which can participate in nucleophilic substitution reactions, condensations, and serve as a site for further derivatization.
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An ethyl ester group (-COOC2H5) at position 1, which can undergo hydrolysis, transesterification, reduction, and other transformations typical of carboxylic acid esters.
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A carbon-carbon double bond between positions 3 and 4 of the cyclohexene ring, which can serve as a site for addition reactions, epoxidation, hydroxylation, and other alkene transformations.
The combination of these functional groups in a defined stereochemical arrangement provides multiple reactive sites that can be selectively targeted in synthetic applications .
These classifications indicate that the compound can cause skin and eye irritation upon contact and may cause respiratory irritation when inhaled .
Related Compounds
Structural Analogs
One notable structural analog identified in the search results is trans-6-Amino-cyclohex-3-enecarboxylic acid amide (PubChem CID: 2733688). This related compound differs from the ethyl ester by having an amide group (-CONH2) instead of an ethyl ester (-COOC2H5) at position 1 of the cyclohexene ring .
The following table compares key properties of these two related compounds:
| Property | Trans-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester | Trans-6-Amino-cyclohex-3-enecarboxylic acid amide |
|---|---|---|
| Molecular Formula | C9H15NO2 | C7H12N2O |
| Molecular Weight | 169.22 g/mol | 140.18 g/mol |
| IUPAC Name | Ethyl (1R,6R)-6-aminocyclohex-3-ene-1-carboxylate | (1R,6R)-6-aminocyclohex-3-ene-1-carboxamide |
| PubChem CID | 2733685 | 2733688 |
| XLogP3-AA | 1.3 | -0.1 |
| Hydrogen Bond Donors | 1 | 2 |
| Hydrogen Bond Acceptors | 3 | 2 |
These differences in functional groups and resulting properties may lead to distinct chemical behaviors and potential applications for each compound .
Structure-Property Relationships
The comparison between trans-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester and its amide analog demonstrates important structure-property relationships. The replacement of the ethyl ester with an amide group results in:
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Increased hydrophilicity, as evidenced by the lower XLogP3-AA value of the amide (-0.1) compared to the ester (1.3).
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Different hydrogen bonding capabilities, with the amide having an additional hydrogen bond donor.
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Altered reactivity patterns, as amides generally exhibit different chemical behavior compared to esters, particularly in hydrolysis reactions.
These differences highlight how relatively minor structural modifications can significantly impact a compound's physicochemical properties and potential applications .
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